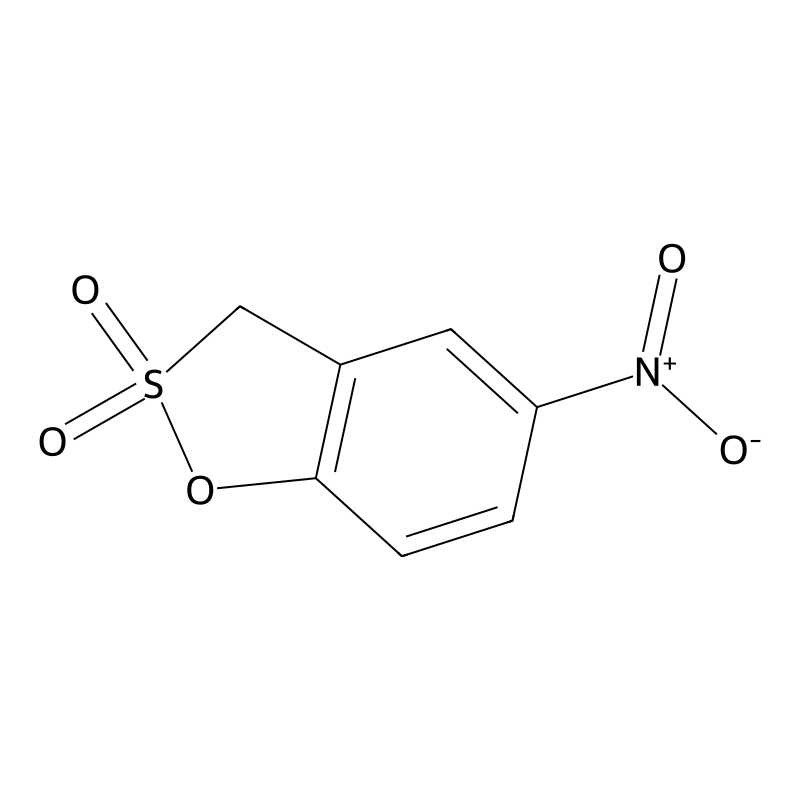3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis:
3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide (also known as 5-nitro-3H-1,2-benzoxathiole 2,2-dioxide or NSC 121602) can be synthesized through various methods, including the nitration of 3H-1,2-benzoxathiole 2,2-dioxide with fuming nitric acid or the oxidation of 2-amino-5-nitro benzenesulfonic acid with hydrogen peroxide [].
Application as a Coupling Agent in Peptide Synthesis:
This compound has been explored as a coupling agent in peptide synthesis due to its unique properties. Its strained five-membered cyclic sulfate structure makes it highly reactive compared to other acyclic coupling agents. This reactivity allows for rapid peptide bond formation under mild conditions, potentially minimizing side reactions and racemization (the conversion of an optically active molecule to its racemic mixture).
A study published in the Journal of the Chemical Society, Chemical Communications, demonstrated the use of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide in a two-step, one-pot reaction for peptide synthesis. The method proved efficient and yielded the desired peptides in good purity.
While this research suggests potential for this compound as a peptide coupling agent, further investigation is needed to evaluate its full potential and limitations compared to established methods.
Other Potential Applications:
Limited research suggests that 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide might possess other potential applications in scientific research, including:
- As a leaving group in organic synthesis: Due to its reactivity, the molecule could potentially be used as a leaving group in various organic reactions.
- In medicinal chemistry: The presence of a nitro group and a sulfone group might contribute to interesting biological properties, warranting further exploration.
3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide, also known as 5-nitro-3H-1,2-benzoxathiole 2,2-dioxide, is a heterocyclic compound with the molecular formula C7H5NO5S. It features a benzothiazole ring system substituted with a nitro group and a sulfonyl moiety. The compound has a melting point range of 144-146 °C and a predicted boiling point of approximately 432.3 °C . Its structure includes a sulfur atom, contributing to its unique chemical properties and potential biological activities.
- Nucleophilic Substitution: The nitro group can be reduced to an amino group under specific conditions.
- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitutions due to the electron-withdrawing nature of the nitro group.
- Condensation Reactions: It may react with nucleophiles to form new compounds, particularly in the presence of strong bases.
Several methods have been reported for synthesizing 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide:
- Nitration of Benzothiazole Derivatives: The compound can be synthesized by nitrating benzothiazole derivatives under controlled conditions.
- Sulfonation Reactions: Reaction with sulfonyl chlorides in the presence of bases can yield the desired sulfonylated product.
- Multistep Synthesis: A combination of cyclization and functional group modifications can also be employed to synthesize this compound from simpler precursors.
3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide finds applications in various fields:
- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery.
- Agriculture: It could be explored for use as a pesticide or fungicide based on its antimicrobial properties.
- Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Interaction studies involving 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide have focused on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or microbial resistance mechanisms. Further research is necessary to determine the specificity and strength of these interactions.
Several compounds share structural similarities with 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzothiazole | Contains sulfur and nitrogen; lacks nitro group | More stable; less reactive than the target compound |
| Nitrobenzothiazole | Similar ring structure; contains nitro group | Potentially more toxic; different biological activity |
| Benzothiazole sulfonamide | Contains sulfonamide functional group | Exhibits different pharmacological properties |
The uniqueness of 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide lies in its specific combination of functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds.








